3-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]propan-1-amine
CAS No.: 2098074-33-8
Cat. No.: VC3167596
Molecular Formula: C12H21N3
Molecular Weight: 207.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098074-33-8 |
|---|---|
| Molecular Formula | C12H21N3 |
| Molecular Weight | 207.32 g/mol |
| IUPAC Name | 3-[1-(cyclopentylmethyl)pyrazol-4-yl]propan-1-amine |
| Standard InChI | InChI=1S/C12H21N3/c13-7-3-6-12-8-14-15(10-12)9-11-4-1-2-5-11/h8,10-11H,1-7,9,13H2 |
| Standard InChI Key | GOHAHQMXRHGIAZ-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)CN2C=C(C=N2)CCCN |
| Canonical SMILES | C1CCC(C1)CN2C=C(C=N2)CCCN |
Introduction
3-[1-(Cyclopentylmethyl)-1H-pyrazol-4-yl]propan-1-amine is a chemical compound with a molecular formula of C12H21N3 and a molecular weight of 207.31 g/mol . This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in pharmaceuticals. Despite the lack of extensive literature specifically on this compound, its structure and potential applications can be inferred from related pyrazole derivatives.
Synthesis and Preparation
While specific synthesis details for 3-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]propan-1-amine are not readily available, pyrazole derivatives are generally synthesized through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds. The introduction of the cyclopentylmethyl and propan-1-amine groups would require additional steps, potentially involving alkylation reactions.
Biological and Pharmacological Activities
Pyrazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Although specific biological data for 3-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]propan-1-amine is limited, related compounds have shown promising results in various pharmacological studies. For instance, some pyrazole derivatives have been investigated as potential HIV-1 inhibitors .
Analytical Methods
Analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are typically used to characterize and purify pyrazole compounds. These techniques help in confirming the structure and assessing the purity of the compound.
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